Fruticulin A
Description
Fruticulin A is a bioactive diterpenoid compound isolated from the leaves of Salvia lachnostachys, a plant traditionally used in Brazilian folk medicine for its anti-inflammatory and analgesic properties . Structurally, it belongs to the abietane class of diterpenes, characterized by a fused tricyclic core with hydroxyl and ketone functional groups. Pharmacological studies have demonstrated its significant anti-inflammatory and antihyperalgesic activities in murine models, with mechanisms involving inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and modulation of oxidative stress pathways . Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.44 g/mol. This compound’s unique structural features, such as its C-7 hydroxyl group and C-12 ketone, contribute to its bioactivity and differentiate it from other diterpenoids .
Properties
CAS No. |
106664-40-8 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-hydroxy-14-methoxy-12-methyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(11),2,6,8,12,14-hexaene-4,5-dione |
InChI |
InChI=1S/C20H20O4/c1-10(2)17-18(21)15-6-5-14-11(3)7-13(24-4)8-12(14)9-16(15)19(22)20(17)23/h6-10,21H,5H2,1-4H3 |
InChI Key |
NZMUXZBQDVLKSD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)OC |
Canonical SMILES |
CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)OC |
Other CAS No. |
106664-40-8 |
Synonyms |
fruticuline A |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
Structural Determinants of Bioactivity
- The C-7 hydroxyl group in this compound enhances hydrogen bonding with COX-2, contributing to its anti-inflammatory effects, while its C-12 ketone reduces redox activity compared to Carnosol’s dihydroxy groups .
- Rosmarinic Acid’s hydrophilic nature limits its penetration into lipid-rich tissues, explaining its lower efficacy in models of neuroinflammation compared to diterpenes .
Clinical Potential and Limitations
- This compound’s moderate bioavailability and specificity for NF-κB make it a candidate for topical anti-inflammatory formulations, whereas Carnosol’s broad antioxidant effects suit systemic oxidative stress conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
